4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile is a compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This specific compound features a quinazolinone core substituted with a mercapto group and a benzonitrile moiety, contributing to its potential pharmacological properties. The compound has garnered interest due to its promising applications in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound is classified under quinazoline derivatives, specifically those that contain both a mercapto group and a nitrile functional group. Quinazolines are recognized for their roles in various biological processes and have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile has been reported in several studies focusing on the development of new antibacterial agents and inhibitors targeting specific enzymes like carbonic anhydrase .
The synthesis of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile typically involves several key steps:
The yield of the synthesis can vary depending on the specific conditions used, but reports indicate yields in the range of 90% or higher under optimized conditions. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity .
The compound can participate in various chemical reactions including:
Kinetic studies have shown that certain derivatives exhibit potent inhibitory effects against specific enzymes, making them candidates for further pharmacological evaluation. For instance, compounds derived from this structure have been tested against human carbonic anhydrase isoforms, revealing significant inhibition rates .
The mechanism of action for 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile primarily revolves around its interaction with biological targets such as enzymes involved in tumor metabolism or bacterial resistance mechanisms.
Studies indicate that certain derivatives exhibit low micromolar inhibitory concentrations against targeted enzymes, suggesting a robust mechanism that warrants further investigation for therapeutic applications .
Relevant data from spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups and structural integrity post-synthesis .
The primary applications of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile include:
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile represents a strategically designed molecular entity within the quinazolinone class, incorporating critical pharmacophoric elements that confer dual targeting capabilities against both neoplastic and infectious diseases. This compound exemplifies modern medicinal chemistry's rational structure-based design principles, merging the 4-oxoquinazolin-3(4H)-yl core with the electronically distinctive benzonitrile moiety and the zinc-binding mercapto group. Its emergence responds to the urgent therapeutic challenges posed by tumor hypoxia and multidrug-resistant microbial pathogens, leveraging the privileged quinazolinone scaffold's proven versatility in drug discovery [1] [5] [10]. The compound's molecular architecture facilitates precise interactions with biologically validated targets, particularly carbonic anhydrase isoforms IX/XII and bacterial enzymatic machinery, positioning it as a compelling candidate for therapeutic development.
The medicinal exploration of quinazolinones commenced in 1869 with the pioneering synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in ethanol, establishing the foundational Niementowski reaction [7] [10]. This heterocyclic system gained prominence following the isolation of the natural quinazolinone alkaloid febrifugine from Dichroa febrifuga in the mid-20th century, which demonstrated potent antimalarial properties and stimulated broad interest in the scaffold's bioactivity potential [10]. Throughout subsequent decades, systematic structural diversification yielded clinically impactful agents, notably the antihypertensive drugs prazosin and doxazosin (α1-adrenoceptor antagonists), and the anticancer agents gefitinib and erlotinib (epidermal growth factor receptor tyrosine kinase inhibitors) [8] [10].
The 21st century witnessed intensified focus on 3,4-dihydro-4-oxoquinazoline derivatives, driven by their enhanced hydrogen-bonding capacity and improved pharmacokinetic profiles. Key advancements included:
Table 1: Evolution of Key Quinazolinone Derivatives in Medicinal Applications
Era | Representative Derivatives | Therapeutic Application | Key Structural Features |
---|---|---|---|
19th Century | 2-Ethoxy-4(3H)-quinazolinone | Synthetic prototype | Unsubstituted core |
Mid-20th Cent. | Febrifugine | Antimalarial | Natural alkaloid structure |
Late 20th Cent. | Prazosin/Doxazosin | Antihypertensive | Piperazinyl-linked quinazolinone |
21st Century | 6-Iodo-2-mercaptoquinazolinone-sulfonamides | Carbonic anhydrase inhibition (CA IX/XII) | Halogenation at C6, sulfonamide tail |
21st Century | 3-(Benzonitrile)-2-mercapto-4-oxoquinazolin-3-yl | Dual anticancer/antimicrobial targeting | Benzonitrile substitution, thiol group |
This structural evolution culminated in advanced derivatives like 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile, specifically engineered to overcome limitations of earlier analogs through electronic modulation (benzonitrile), zinc-binding capability (mercapto group), and selective membrane permeability conferred by the planar, moderately lipophilic framework [1] [5] [6].
The mercapto (-SH) group at the C2 position serves as a critical pharmacophoric element through multiple mechanisms. As a potent zinc-binding group (ZBG), it coordinates the catalytic zinc ion in carbonic anhydrase isoforms, particularly within the deep, hydrophobic active site of tumor-associated CA IX and XII. This interaction generates inhibition constants (K~I~) in the low nanomolar range (0.57–2.7 nM), surpassing classical sulfonamide inhibitors like acetazolamide (AAZ) in both potency and isoform selectivity [1] [5]. Quantum mechanical studies reveal the thiol group's dual binding modality: protonated form participates in hydrogen-bonding with Thr199/Gln92, while deprotonated thiolate directly coordinates the zinc ion with optimal geometry [5]. Additionally, the mercapto group enhances redox-modulating capability, potentially disrupting bacterial antioxidant defenses in pathogenic microorganisms [6] [10].
The benzonitrile moiety appended at the N3 position introduces strategic electronic and steric properties:
Table 2: Spectroscopic Characterization Data for 4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile
Spectroscopic Method | Key Diagnostic Signals | Structural Interpretation |
---|---|---|
FT-IR (KBr) | 3284 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch), 2230 cm⁻¹ (C≡N stretch), 2550 cm⁻¹ (S-H stretch) | Confirms thione tautomer and benzonitrile group |
¹H NMR (DMSO-d₆) | δ 12.24 (s, 1H, SH), 8.14–7.37 (m, 8H, Ar-H), 6.98 (d, 1H) | Indicates aromatic substitution pattern |
¹³C NMR (DMSO-d₆) | δ 160.76 (C4=O), 156.10 (C8a), 139.22 (C≡N carbon), 118.92 (C≡N), 135–110 (Ar-C) | Confirms carbonyl, nitrile, and quinazoline carbons |
HRMS | m/z 279.32 [M]⁺ (calculated for C₁₅H₉N₃OS) | Verifies molecular formula |
Molecular docking analyses demonstrate that the benzonitrile-substituted quinazolinone exhibits enhanced selective inhibition for CA IX/XII over off-target cytosolic isoforms (CA I/II) compared to non-cyano analogs. Selectivity indices reach 95-fold for CA IX over CA I and 23-fold for CA IX over CA II in optimized derivatives, attributable to the benzonitrile group's optimal occupancy of a distinct hydrophobic subpocket present in the tumor-associated isoforms [1] [5]. The molecule's torsional flexibility (N3-C~linker~ bond) enables adaptive binding to both bacterial enzymatic targets and human carbonic anhydrases, explaining its polypharmacological profile [6] [10].
The 4-oxoquinazolin-3(4H)-yl pharmacophore demonstrates exceptional versatility against multidrug-resistant pathogens through mechanisms distinct from established antibiotic classes. Against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), derivatives like 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile achieve minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL, outperforming reference drugs including ciprofloxacin and vancomycin against clinically isolated strains [6]. The scaffold's antibacterial efficacy stems from:
Structure-activity relationship (SAR) studies reveal that antimicrobial potency critically depends on specific substituent patterns:
Table 3: Structure-Activity Relationship of 4-Oxoquinazolin-3(4H)-yl Derivatives Against Multidrug-Resistant Pathogens
Structural Modification | Antibacterial Activity (MIC Range against MRSA) | Carbonic Anhydrase Inhibition (K~I~, nM) | Key Biological Effect |
---|---|---|---|
Unsubstituted at C6/C8 | 4–16 μg/mL | CA IX: 40.7; CA XII: 8.0 | Moderate broad-spectrum activity |
6-Iodo substitution | 0.25–0.5 μg/mL | CA IX: 1.5; CA XII: 0.57 | Enhanced DNA gyrase binding |
7-Fluoro substitution | 0.5–1 μg/mL | CA IX: 2.7; CA XII: 1.9 | Improved cell penetration |
Benzonitrile at N3 (para) | 0.25 μg/mL | CA IX: 1.5; CA XII: 0.57 | Dual anticancer/antibacterial targeting |
Ethylbenzenesulfonamide tail | >8 μg/mL | CA IX: 8.0; CA XII: 10.8 | Selective CA inhibition |
Notably, the scaffold demonstrates concentration-dependent bactericidal activity against dormant persister cells of Mycobacterium tuberculosis, achieving >3-log reduction in colony-forming units at 4× MIC exposure. This effect correlates with the compound's ability to disrupt mycobacterial membrane potential and induce reactive oxygen species production, overcoming conventional resistance mechanisms associated with metabolic dormancy [6] [8]. Against hypoxic tumor microenvironments, the 4-oxoquinazolin-3(4H)-yl core selectively inhibits carbonic anhydrase isoforms IX and XII, enzymes overexpressed in various malignancies (e.g., renal cell, breast, and colorectal carcinomas) and critically involved in extracellular acidification, metastasis, and chemoresistance [1] [5]. Molecular dynamics simulations confirm that the planar quinazolinone ring inserts into the CA XII hydrophobic wall (Val121, Phe131, Leu198), while the C4 carbonyl oxygen coordinates the catalytic zinc ion via water-mediated hydrogen bonding, achieving picomolar affinity in optimized derivatives [1] [5]. This dual targeting capability—disrupting bacterial resistance mechanisms while simultaneously inhibiting tumor-associated enzymes—establishes 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile as a structurally unique entity with significant therapeutic potential against two formidable biomedical challenges.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5